molecular formula C16H19N3O4 B2973206 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097894-20-5

1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2973206
CAS No.: 2097894-20-5
M. Wt: 317.345
InChI Key: QSMVWWFXLYDSSA-UHFFFAOYSA-N
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Description

1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring an azetidin-3-ylmethyl group substituted with a 6-ethoxypyridine-3-carbonyl moiety. The pyrrolidine-2,5-dione core is a cyclic imide structure known for its versatility in medicinal chemistry, often associated with biological activities such as enzyme inhibition (e.g., GABA-transaminase) and anticancer properties .

Properties

IUPAC Name

1-[[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-23-13-4-3-12(7-17-13)16(22)18-8-11(9-18)10-19-14(20)5-6-15(19)21/h3-4,7,11H,2,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMVWWFXLYDSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under reflux conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors such as β-amino alcohols.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where the ethoxypyridine derivative reacts with the azetidine intermediate.

    Final Coupling Step: The final step involves coupling the azetidine intermediate with the pyrrolidine-2,5-dione core under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol groups replacing carbonyl groups.

    Substitution: Substituted pyridine derivatives with various nucleophiles.

Scientific Research Applications

1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular weights, and reported biological activities:

Compound Name Substituent Molecular Weight Biological Activity (IC50) Physical Properties Reference
Target Compound 6-Ethoxypyridine-3-carbonyl 316.35 (calculated) Not explicitly reported Not available -
1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione 2-Ethoxybenzoyl 316.35 Not reported N/A (No melting point data)
1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione 5-Bromo-2-chlorobenzoyl 385.64 Not reported N/A
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)pyrrolidine-2,5-dione 4-Bromophenyloxy Not specified GABA-transaminase inhibition: IC50 = 100.5 µM Not available
Compound 6 () Indol-3-yl + piperidine Not specified Not specified Melting point: 233–235°C
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 4-Methoxyphenyl + piperidine 288.34 logP = 1.08; logD = 1.08 Not available

Key Observations

Substituent Effects on Activity :

  • The ethoxypyridine group in the target compound may improve solubility compared to halogenated analogs (e.g., 5-bromo-2-chlorobenzoyl in ), which are typically more lipophilic. However, halogenated derivatives might exhibit stronger target binding due to hydrophobic interactions .
  • The aryloxy substituent in 1-(4-acetylphenyl)-3-(4-Bromophenyloxy)pyrrolidine-2,5-dione shows moderate GABA-transaminase inhibition (IC50 = 100.5 µM), suggesting that electron-withdrawing groups (e.g., bromine) may enhance enzyme interaction .

Synthetic Feasibility :

  • Compounds with azetidine cores (e.g., target compound and ) are synthesized via alkylation or acylation reactions, often using dibromoalkanes or acyl chlorides as intermediates . Yields for similar compounds range from 41% to 65%, indicating moderate synthetic accessibility .

Physicochemical Properties :

  • The melting points of pyrrolidine-2,5-dione derivatives vary widely (97–235°C), correlating with crystallinity and stability. For example, Compound 6 in has a high melting point (233–235°C), suggesting robust crystalline packing .
  • logP/logD values (e.g., 1.08 for ) indicate moderate lipophilicity, which balances membrane permeability and aqueous solubility. The target compound’s ethoxypyridine group may lower logP compared to aryloxy or halogenated analogs.

Therapeutic Potential: Pyrrolidine-2,5-dione derivatives are explored for anticancer (via cell proliferation inhibition ) and anticonvulsant applications (via GABA-transaminase modulation ). The target compound’s ethoxypyridine moiety could favor CNS penetration, but specific activity data are lacking.

Biological Activity

1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and applications in therapeutic contexts.

Chemical Structure and Properties

The compound has the molecular formula C16H19N3O4C_{16}H_{19}N_{3}O_{4} and a molecular weight of 317.34 g/mol. Its structure includes a pyrrolidine-2,5-dione core, an azetidine ring, and a substituted pyridine moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC16H19N3O4
Molecular Weight317.34 g/mol
CAS Number2097894-20-5

Biological Activity

Preliminary studies suggest that 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism is particularly relevant for developing treatments for inflammatory diseases.

Research indicates that the compound may interact with specific receptors involved in inflammatory pathways. The exact binding mechanisms and the resulting biological effects require further investigation. However, initial findings suggest that it may modulate the activity of enzymes or receptors associated with inflammation.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various derivatives similar to 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione on cancer cell lines. The results indicated moderate cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Notably, compounds with structural similarities showed varying degrees of activity based on their substituents and functional groups .
  • Cytokine Inhibition : Another investigation focused on the compound's ability to inhibit pro-inflammatory cytokines in cellular models. The findings suggested a significant reduction in cytokine levels, indicating its potential as a therapeutic agent for inflammatory conditions .

Comparative Analysis

The biological activity of 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can be compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(6-Chloropyridin-3-yl)methylpyrrolidine-2,5-dioneContains a chlorinated pyridinePotentially different biological activity due to chlorine substitution
3-Ethyl-3-methylpyrrolidine-2,5-dioneLacks the azetidine ringSimpler structure may lead to different reactivity
1-{[1-(6-Methoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dioneContains a methoxy groupVariation in electronic properties affecting reactivity

Future Directions

Further research is essential to fully elucidate the pharmacological profiles of 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione. This includes:

  • Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with biological targets.
  • Clinical Trials : Investigating its efficacy and safety in clinical settings for treating inflammatory diseases and cancers.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis involves sequential coupling of the azetidine and pyrrolidine-dione moieties. Key considerations include:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) or similar groups to prevent undesired side reactions during coupling steps (e.g., as seen in pyridine derivatives like HB084) .
  • Catalytic Conditions : Optimize solvent polarity (e.g., DMF or THF) and catalysts (e.g., Pd-based for cross-coupling) to enhance yield.
  • Purification : Employ column chromatography or recrystallization, guided by HPLC purity standards (≥95%) as referenced in pyridine derivative protocols .
    • Experimental Design : Utilize statistical Design of Experiments (DoE) to screen variables (temperature, stoichiometry) and reduce trial-and-error approaches, as recommended in chemical engineering reaction optimization .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., ethoxy group on pyridine, azetidine ring conformation) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., using ESI-TOF for accurate mass determination) .
  • HPLC-PDA : Assess purity (>98%) and detect impurities, referencing protocols for pyridine-3-sulfonyl chloride derivatives .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Standardized Solubility Protocols : Pre-dissolve in DMSO (≤0.1% v/v) to avoid aggregation.
  • Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors if studying enzyme inhibition).
  • Data Normalization : Use internal standards (e.g., fluorescent probes) to account for plate-to-plate variability, as emphasized in chemical biology training programs .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s binding affinity for neurological targets (e.g., NMDA receptors)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions using force fields (AMBER/CHARMM) to assess stability of the azetidine-pyrrolidine-dione core.
  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to map binding pockets, referencing ICReDD’s quantum chemical reaction path search methods for accuracy .
  • QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) using datasets from pyridine derivatives .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

  • Methodological Answer :

  • Meta-Analysis Framework : Aggregate data from in vitro (microsomal assays) and in vivo (rodent PK studies) sources, adjusting for variables like CYP450 isoforms.
  • Isotope-Labeled Studies : Use deuterated analogs (e.g., replacing ethoxy with d5-ethoxy) to trace metabolic pathways, as seen in dihydropyridine derivative analyses .
  • Controlled Replication : Standardize experimental conditions (pH, temperature) across labs, leveraging methodologies from contested data resolution frameworks .

Q. What advanced reactor designs are suitable for scaling up synthesis while minimizing degradation?

  • Methodological Answer :

  • Continuous Flow Reactors : Optimize residence time and temperature gradients to prevent thermal decomposition of the pyrrolidine-dione ring.
  • Membrane Separation : Integrate nanofiltration membranes to isolate intermediates, as applied in pyridine-2-ethanol purification .
  • Process Simulation : Use Aspen Plus or similar software to model mass/heat transfer, aligning with CRDC guidelines for chemical engineering design .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported IC50 values across studies?

  • Methodological Answer :

  • Statistical Robustness : Apply ANOVA or Tukey’s HSD test to identify outliers, referencing DoE principles .
  • Assay Harmonization : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement.
  • Contextual Factors : Adjust for batch-to-batch compound variability (e.g., purity differences >2%, as noted in pyridine catalog standards) .

Experimental Design and Innovation

Q. What novel methodologies can be applied to study the compound’s photostability for long-term storage?

  • Methodological Answer :

  • Accelerated Aging Studies : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS, adapting TiO2 photoactivity protocols .
  • Cryopreservation : Test lyophilized formulations with cryoprotectants (e.g., trehalose) to enhance shelf life.

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